molecular formula C16H16F3N3O2 B5637255 4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

Cat. No. B5637255
M. Wt: 339.31 g/mol
InChI Key: MEPSAEHMJCMGGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (morpholine and pyrrolidine), yielding 60–88% products. Precursors like 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines are obtained from intramolecular cyclization reactions, highlighting the importance of controlled reactions and specific intermediates in the synthesis process (Bonacorso et al., 2018).

Molecular Structure Analysis

The crystal structure analysis of compounds incorporating morpholine moiety, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, provides insights into the dihedral angles and molecular conformation. X-ray analysis helps in understanding the spatial arrangement, crucial for predicting the compound's reactivity and interaction with biological molecules (Duan et al., 2014).

Chemical Reactions and Properties

The reactivity of morpholine derivatives towards nucleophilic substitution and their ability to undergo transformations under specific conditions is an area of interest. Studies on compounds like 2-polyfluoroalkylchromones and their reaction with morpholine, resulting in 2-morpholino-2-trifluoromethylchroman-4-ones, shed light on the chemical properties and potential applications of these compounds (Sosnovskikh & Usachev, 2001).

Physical Properties Analysis

The photophysical properties of related compounds, such as their emissive behavior in solution and solid state, are studied through spectroscopic and computational methods. These analyses reveal the influence of structural elements on the optical properties, which is fundamental for designing materials for photonic applications (Hagimori et al., 2019).

Future Directions

Trifluoromethylpyridines, including “4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine”, are expected to have many novel applications in the future, particularly in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-23-12-4-2-11(3-5-12)13-10-14(16(17,18)19)21-15(20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPSAEHMJCMGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

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